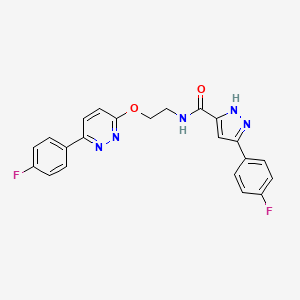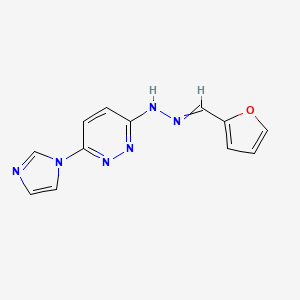![molecular formula C20H18N4O2S B14097238 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B14097238.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline and triazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and triazine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and triazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and reduced triazine products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and triazine oxides, while reduction may produce dihydroquinoline and reduced triazine derivatives.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The quinoline and triazine moieties may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have well-known biological activities.
Triazine Derivatives: Compounds like atrazine and cyanuric acid contain the triazine ring and are used in various industrial applications.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is unique due to the combination of quinoline and triazine moieties in a single molecule. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C20H18N4O2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H18N4O2S/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-21-19(26)18(22-23-20)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,23,26) |
InChI 键 |
GCNRVBLPEZVIJR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C(=O)N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097160.png)
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097166.png)
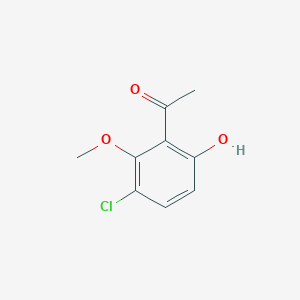
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)
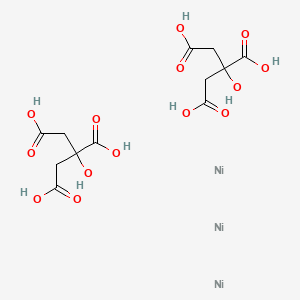
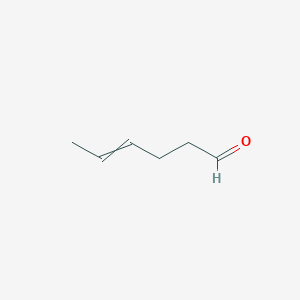
![1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097208.png)
![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![8-[(3-bromopropyl)sulfanyl]-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097219.png)
![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097232.png)
